

# Benchmarking Benzyl Sulfamate in Cross-Coupling Reactions: A Comparative Guide

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For researchers, scientists, and drug development professionals, the strategic selection of directing groups is pivotal in the synthesis of complex molecules. This guide provides an objective comparison of **benzyl sulfamate**'s performance in cross-coupling reactions against other common alternatives, supported by experimental data and detailed protocols.

The sulfamate moiety, particularly as a directing group or a coupling partner, has demonstrated significant utility in carbon-carbon bond formation. Its performance, especially in nickel-catalyzed Suzuki-Miyaura and Kumada reactions, positions it as a robust alternative to more traditional directing groups. This guide will delve into the quantitative aspects of its performance, offering a clear comparison with related functional groups.

## Comparative Performance in Suzuki-Miyaura Cross-Coupling

Aryl sulfamates have been shown to be superior coupling partners compared to the corresponding carbamates in nickel-catalyzed Suzuki-Miyaura reactions.[1] This enhanced reactivity is a key advantage in synthetic design. The data below, extracted from studies on Nicatalyzed couplings, illustrates the yields achieved with various aryl sulfamates and boronic acids.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates with Phenylboronic Acid



Entry	Aryl Sulfamate	Product	Yield (%)
1	Naphthyl-2-sulfamate	Naphthyl-2-sulfamate 2-Phenylnaphthalene	
2	4-Cyanophenyl- sulfamate	4-Cyanobiphenyl	91
3	4-Methoxyphenyl- sulfamate	4-Methoxybiphenyl	98
4	2-Methylphenyl- sulfamate	2-Methylbiphenyl	
5	2,6-Dimethylphenyl- sulfamate	2,6-Dimethylbiphenyl	85
Conditions: NiCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub> (5 mol%), Phenylboronic Acid (2.5 equiv), K <sub>3</sub> PO <sub>4</sub> (4.5 equiv), toluene (0.3 M), 110 °C, 24 h. Data sourced from studies by Garg and Snieckus.[1][2]			

Table 2: Scope of Boronic Acid Coupling Partner with Naphthyl-2-sulfamate



Entry	Boronic Acid	Product	Yield (%)
1	4- Methylphenylboronic acid	2-(p-Tolyl)naphthalene	96
2	3- Methylphenylboronic acid	2-(m- Tolyl)naphthalene	94
3	2- Methylphenylboronic acid	2-(o-Tolyl)naphthalene	88
4	4- Methoxyphenylboronic acid	2-(4- Methoxyphenyl)napht halene	95
5	4- (Trifluoromethyl)pheny Iboronic acid	2-(4- (Trifluoromethyl)pheny l)naphthalene	89
Conditions: NiCl <sub>2</sub> (PCy <sub>3</sub> ) <sub>2</sub> (5 mol%), Boronic Acid (2.5 equiv), K <sub>3</sub> PO <sub>4</sub> (4.5 equiv), toluene (0.3 M), 110 °C, 24 h. Data sourced from			

While the above data focuses on aryl sulfamates, the underlying reactivity trends offer valuable insights for benzylic systems. The sulfamate group's ability to act as an effective leaving group is a key takeaway for its application in benzylic cross-couplings.

# Performance in Kumada Cross-Coupling of Benzylic Sulfonamides

studies by Garg and

Snieckus.[1]



Benzylic sulfonamides, structurally related to **benzyl sulfamates**, have been successfully employed in nickel-catalyzed Kumada cross-coupling reactions.[3] This demonstrates the potential of the sulfonyl moiety in activating the benzylic position for C(sp³)-C(sp²) bond formation.

Table 3: Nickel-Catalyzed Kumada Cross-Coupling of Acyclic Benzylic Sulfonamides

Entry	Benzylic Sulfonamide	Grignard Reagent	Product	Yield (%)
1	N-Benzyl-N- tosyl-1- phenylethanamin e	Phenylmagnesiu m bromide	1,2- Diphenylethane	85
2	N-(1-(4- Methoxyphenyl)e thyl)-N-tosyl-1- phenylethanamin e	Phenylmagnesiu m bromide	1-(4- Methoxyphenyl)- 2-phenylethane	78
3	N-(1- Phenylpropyl)-N- tosyl-1- phenylethanamin e	Phenylmagnesiu m bromide	1,2- Diphenylpropane	82
Note: Yields are representative for this class of reaction and may vary based on specific substrates and conditions.[3]				

# **Experimental Protocols**

General Procedure for Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Sulfamates:







To an oven-dried vial equipped with a stir bar is added the aryl sulfamate (1.0 equiv), arylboronic acid (2.5 equiv), and K<sub>3</sub>PO<sub>4</sub> (4.5 equiv). The vial is sealed with a septum and purged with nitrogen. Toluene (to make a 0.3 M solution) is added, followed by a solution of NiCl<sub>2</sub>(PCy<sub>3</sub>)<sub>2</sub> (5 mol%) in toluene. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na<sub>2</sub>SO<sub>4</sub>, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired biaryl product.[1]

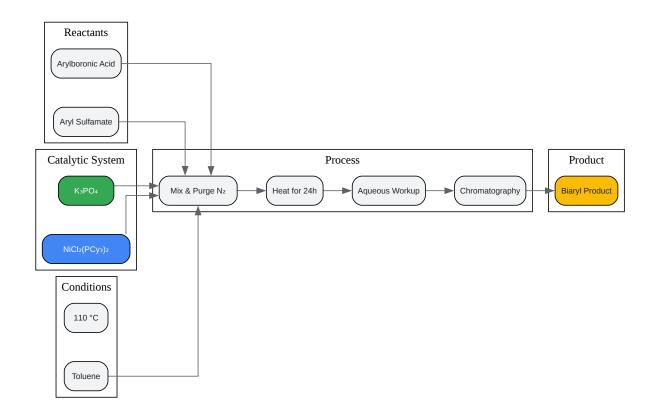
General Procedure for Ni-Catalyzed Kumada Cross-Coupling of Benzylic Sulfonamides:

In a nitrogen-filled glovebox, a vial is charged with the benzylic sulfonamide (1.0 equiv) and a nickel catalyst (e.g., NiCl<sub>2</sub>(dppp), 5 mol%). Anhydrous THF is added, and the solution is cooled to 0 °C. The Grignard reagent (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is then carefully quenched with saturated aqueous NH<sub>4</sub>Cl. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over MgSO<sub>4</sub>, filtered, and concentrated. The product is purified by column chromatography.[3]

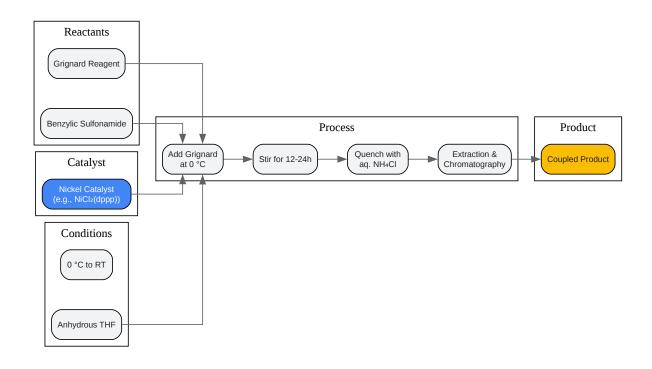
### **Visualizing Reaction Workflows**

The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.









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## References

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